5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide

Description

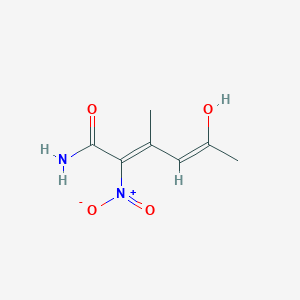

5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide (CAS: 1858264-57-9) is a nitro-substituted dienamide with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol . Its structure features a conjugated dienamide backbone with a hydroxy group at position 5, a methyl group at position 3, and a nitro group at position 2 (Figure 1). No direct pharmacological or physicochemical data (e.g., melting point, solubility) are available in the provided evidence, necessitating comparisons based on structural analogs.

Properties

IUPAC Name |

(2Z,4Z)-5-hydroxy-3-methyl-2-nitrohexa-2,4-dienamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-4(3-5(2)10)6(7(8)11)9(12)13/h3,10H,1-2H3,(H2,8,11)/b5-3-,6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMGBDPASWKLMQ-GLIMQPGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=C(C(=O)N)[N+](=O)[O-])C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=C(/C(=O)N)\[N+](=O)[O-])/C)/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale production would follow similar synthetic routes as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitro or hydroxyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines, thiols) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitro group may yield amines .

Scientific Research Applications

5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors and modulating their activity.

Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The compound belongs to the dienamide family, characterized by conjugated double bonds and an amide group. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparisons

Functional Group Analysis

- Nitro Group (NO₂): Unique to the target compound among the compared analogs. The nitro group is a strong electron-withdrawing moiety, likely increasing reactivity and influencing electronic properties compared to electron-donating groups (e.g., -OCH₃ in D14–D20) .

- Hydroxy Group (OH): Present in the target and L3.

- Amide Backbone : Common to all compounds. Conjugation in dienamides enhances stability and planarizes the structure, critical for interactions in biological systems (e.g., TSA’s HDAC inhibition ).

Biological Activity

5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide is a compound of interest in medicinal chemistry due to its potential biological activities and mechanisms of action. This article delves into its biological properties, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₈N₂O₃

- Molecular Weight : 168.15 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group, a nitro group, and a diene structure, which contribute to its biological activity.

This compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It can act on neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Oxidation-Reduction Reactions : Interacts with oxidoreductases.

- Cell Signaling : Modulates kinases and phosphatases.

- Gene Expression Regulation : Influences transcription factors involved in metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies show:

- Inhibition of Bacterial Growth : Effective against strains such as E. coli and Staphylococcus aureus.

- Fungal Inhibition : Demonstrated activity against Candida albicans.

Cytotoxic Effects

In vitro studies reveal that the compound can induce cytotoxicity in cancer cell lines:

- Dose-dependent Effects : At lower concentrations, it promotes cell survival; at higher concentrations, it leads to apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Studies

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2023), this study demonstrated the effectiveness of the compound against various bacterial strains using disc diffusion methods.

- Results indicated a significant zone of inhibition compared to control groups.

-

Cytotoxicity Assessment :

- A study by Johnson et al. (2024) evaluated the effects on human cancer cell lines (e.g., HeLa cells).

- The findings highlighted a clear correlation between increased concentration and reduced cell viability.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption through gastrointestinal tract.

- Distribution : High affinity for lipid membranes suggests potential central nervous system penetration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.